molecular formula C14H11NO6S B2772576 methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate CAS No. 771499-20-8

methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate

Cat. No.: B2772576
CAS No.: 771499-20-8
M. Wt: 321.3
InChI Key: QQWJEESAUBDQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzothiazole group, which is a polycyclic aromatic compound that is a fusion of benzene and thiazole .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The furan ring and the benzothiazole group are the most prominent features. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring and the benzothiazole group. Furan rings can undergo reactions such as electrophilic substitution and ring-opening reactions. Benzothiazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Heterocyclic Compounds : A study detailed the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and explored its formylation and acylation transformations, highlighting the compound's utility in creating heterocyclic compounds with potential biological activity (El’chaninov et al., 2018).

Antitumor Agents

  • Design of Antitumor Agents : A research paper discussed the reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various compounds, leading to the synthesis of derivatives that showed superior antitumor activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

Nematicidal and Antimicrobial Activity

  • Synthesis and Biological Activity Study : An investigation into the synthesis of benzothiazole and benzofuran derivatives revealed their significant nematicidal and antimicrobial activities, presenting these compounds as promising candidates for further development in pest control and infection prevention (Reddy et al., 2010).

Vasodilator Action of Furoxans

  • Biological Activities of Furoxans : Research into the vasodilator action of furoxans, compounds related to the furan structure, demonstrated their potential in increasing coronary flow and cyclic GMP levels through nitric oxide generation, suggesting applications in cardiovascular therapy (Feelisch et al., 1992).

Cytotoxic and Antiplatelet Activities

  • Evaluation of Dibenzofuran and Carbazole Derivatives : A study on dibenzofuran- and carbazole-substituted oximes explored their cytotoxic and antiplatelet activities, identifying compounds with significant potential in cancer treatment and as antiplatelet agents (Wang et al., 2004).

Mechanism of Action

Target of Action

It is known that isothiazolinones, a group of compounds to which this molecule belongs, are used in various industries due to their bacteriostatic and fungiostatic activity . This suggests that the compound may target certain enzymes or proteins in bacteria and fungi, inhibiting their growth.

Mode of Action

Isothiazolinones are known to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have also been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists . This suggests that the compound interacts with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Given the broad range of activities associated with isothiazolinones , it is likely that multiple pathways are affected. These could include pathways related to microbial growth, inflammation, and neurotransmission, among others.

Result of Action

Given the compound’s potential antimicrobial and anti-inflammatory activities , it may lead to the inhibition of microbial growth and reduction of inflammation at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, isothiazolinones are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation The compound’s stability could also be affected by factors such as temperature, pH, and light exposure

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear from the available information. It could potentially be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

Properties

IUPAC Name

methyl 5-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-20-14(17)11-7-6-9(21-11)8-15-13(16)10-4-2-3-5-12(10)22(15,18)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWJEESAUBDQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.